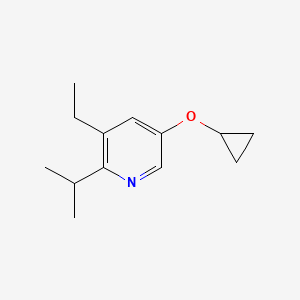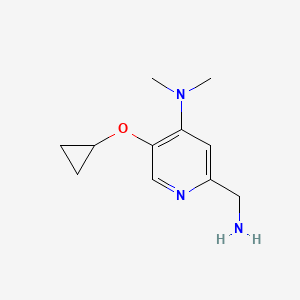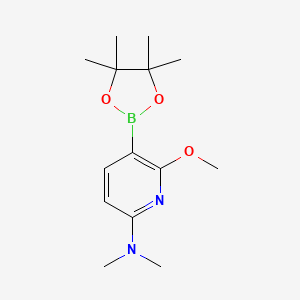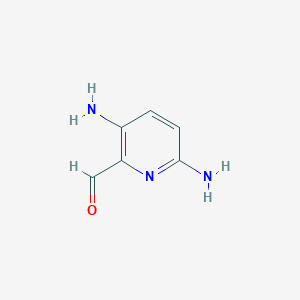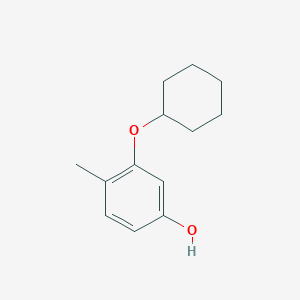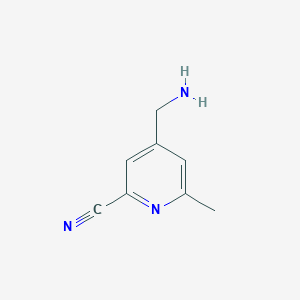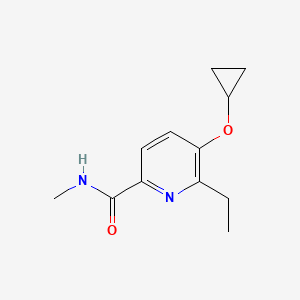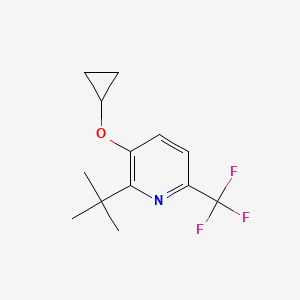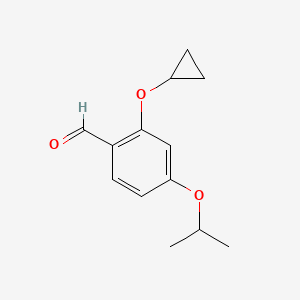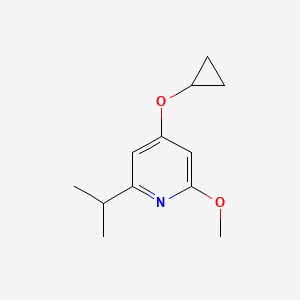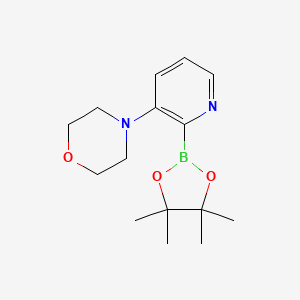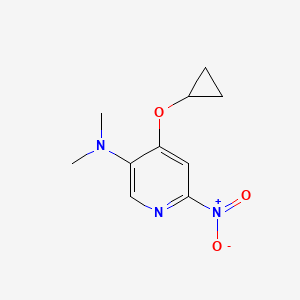
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 6-position, and two methyl groups attached to the nitrogen atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-Bromo-5-nitropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using cyclopropyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-6-aminopyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-6-nitropyridin-3-amine: Lacks the cyclopropoxy group, making it less lipophilic.
4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine: Contains a hydroxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A structurally similar compound with different electronic properties due to the presence of two nitro groups.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-6-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)8-6-11-10(13(14)15)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZTKIUAKBGQIQRW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=C(C=C1OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



